molecular formula C21H15N3O3S B2395142 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 941878-61-1

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2395142
CAS No.: 941878-61-1
M. Wt: 389.43
InChI Key: QPDXEOBSDKLSQZ-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core fused with a xanthene moiety. The presence of these heterocyclic systems imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide typically involves multi-step reactions. One common synthetic route includes the initial formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the xanthene moiety. Key steps in the synthesis may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, hydrazine for reduction, and various oxidizing agents for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can lead to the formation of brominated derivatives, while oxidation can yield oxo-functionalized products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide include other thiazolopyrimidine derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of the thiazolo[3,2-a]pyrimidine core with the xanthene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-12-18(20(26)24-10-11-28-21(24)22-12)23-19(25)17-13-6-2-4-8-15(13)27-16-9-5-3-7-14(16)17/h2-11,17H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDXEOBSDKLSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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